2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
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Overview
Description
2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a complex organic compound with the molecular formula C15H21NO6. It is a derivative of glucopyranoside, where the glucose molecule is modified with a 2-methylphenyl group and an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the condensation of the corresponding N-acetamido sugars with appropriate reagents. One method involves the use of pyridine and acetic anhydride as solvents and reagents, respectively. The reaction is carried out at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may yield various derivatives depending on the substituent introduced .
Scientific Research Applications
2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-beta-D-Pyranoside .
Uniqueness
Its combination of a 2-methylphenyl group and an acetamido group on the glucopyranoside backbone makes it particularly interesting for research in various fields .
Properties
CAS No. |
263746-45-8 |
---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylphenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H21NO6/c1-8-5-3-4-6-10(8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 |
InChI Key |
FIERZJTVSJNKHH-KJWHEZOQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C |
Canonical SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Origin of Product |
United States |
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